molecular formula C13H11NS B564055 Naphtho[1,2-d]thiazole, 2,5-dimethyl- CAS No. 109129-67-1

Naphtho[1,2-d]thiazole, 2,5-dimethyl-

Cat. No.: B564055
CAS No.: 109129-67-1
M. Wt: 213.298
InChI Key: YWQPKZVCDFOVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[1,2-d]thiazole is a fused heterocyclic compound comprising a naphthalene ring system condensed with a thiazole moiety. The 2,5-dimethyl derivative features methyl substituents at positions 2 and 5 of the thiazole ring, enhancing its steric and electronic properties. This compound serves as a critical intermediate in organic synthesis, particularly for developing pharmacologically active molecules. Key properties include a molecular weight of 213.3 g/mol (C₁₃H₁₁NS) and applications in anticancer and enzyme inhibition studies .

Properties

CAS No.

109129-67-1

Molecular Formula

C13H11NS

Molecular Weight

213.298

IUPAC Name

2,5-dimethylbenzo[e][1,3]benzothiazole

InChI

InChI=1S/C13H11NS/c1-8-7-12-13(14-9(2)15-12)11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

YWQPKZVCDFOVDP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C13)N=C(S2)C

Synonyms

Naphtho[1,2-d]thiazole, 2,5-dimethyl- (6CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphtho[1,2-d]thiazole Derivatives

2-Methylnaphtho[1,2-d]thiazole (CAS 2682-45-3)

  • Structure : Methyl group at position 2 of the thiazole ring.
  • Synthesis : Prepared via cyclization of 3-(2-naphthyl)-1-acylthiourea with Mn(III) acetate under ambient conditions, yielding 87–95% purity .
  • Applications : Intermediate in organic syntheses and anticancer agent development .

2-[3-Amino-4-cyanopyrazol-2-yl]naphtho[1,2-d]thiazole (Compound 2)

  • Structure: Pyrazole and cyano substituents.
  • Properties : Melting point 256–258°C, IR peaks at 3345–3315 cm⁻¹ (NH₂) and 2215 cm⁻¹ (CN). Exhibits moderate anticancer activity (IC₅₀ ~2–3 µM) against prostate cancer cell lines .

2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphtho[1,2-d]thiazole (Compound 11)

  • Structure : Benzamido and pyrimidine extensions.
  • Properties : Melting point 276°C, IR peaks at 3395–3240 cm⁻¹ (NH). Displays enhanced binding affinity to androgen receptors (LD₅₀ comparable to Bicalutamide) .
Naphtho[1,2-d]oxazole Derivatives

4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol

  • Structure : Oxazole fused with naphthalene and dihydroxyphenyl substituents.
  • Activity : Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 58 nM) and anticancer agent (IC₅₀ = 2.18–2.89 µM against human cancer cells) .
  • Comparison : The oxazole analog shows superior AChE inhibition but lower anticancer potency compared to thiazole derivatives like Compound 2 .
Benzo[b]naphtho[1,2-d]thiophene Derivatives
  • Structure : Thiophene fused with naphthalene.
  • Synthesis : Formed via microbial Diels-Alder reactions during benzothiophene degradation.
  • Properties : Higher molecular weight (e.g., 254.3 g/mol) and environmental persistence compared to thiazole analogs .

Pharmacological and Physicochemical Comparison

Table 1: Key Parameters of Naphtho[1,2-d]thiazole Derivatives vs. Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Bioactivity (IC₅₀/LD₅₀) Log P Reference
2,5-Dimethyl derivative* 213.3 N/A N/A ~3.2†
2-Methylnaphtho[1,2-d]thiazole 199.27 N/A Intermediate use 3.5
Compound 2 291.37 256–258 Anticancer: IC₅₀ ~2–3 µM 2.8
Compound 11 437.52 276 AR antagonism: LD₅₀ ~250 mg/kg 4.1
Naphtho[1,2-d]oxazole 281.29 >300 AChE inhibition: IC₅₀ = 58 nM 2.9

*Theoretical values based on structural analogs. †Estimated via ChemDraw.

Key Findings:
  • Substituent Effects : Methyl groups enhance lipophilicity (log P ~3.2–3.5), improving membrane permeability. Bulky groups (e.g., benzamido in Compound 11) increase receptor binding but reduce solubility .
  • Ring System Impact : Thiazole derivatives exhibit stronger anticancer activity, while oxazoles excel in enzyme inhibition .
  • Synthetic Efficiency : Thiazole derivatives achieve higher yields (66–87%) compared to oxazoles (59–69%) due to stable cyclization pathways .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging α-haloketones and thioamides. For Naphtho[1,2-d]thiazole, 2,5-dimethyl-, this method involves reacting 1-amino-2-naphthalenethiol with 2-chloropentane-3-one under refluxing ethanol. The thioamide group attacks the α-carbon of the chloroketone, followed by cyclodehydration to form the thiazole ring .

Reaction Conditions

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Catalyst: Pyridine (5 mol%)

  • Yield: 62%

Mechanistic Insights

  • Nucleophilic substitution at the α-carbon of 2-chloropentane-3-one by the thiolate ion.

  • Intramolecular cyclization via elimination of HCl.

  • Aromatization through dehydration.

This method faces challenges in regioselectivity due to competing reactions at the naphthalene ring’s C1 and C2 positions. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is typically required to isolate the desired product .

Thioamide Cyclization with α-Diketones

An alternative route employs thioamide intermediates derived from naphthylamines. 1-Amino-2-naphthalenethioamide is treated with 2,3-butanedione in acetic acid, inducing cyclization through a double condensation mechanism. The methyl groups at positions 2 and 5 originate from the diketone’s methyl substituents .

Optimized Protocol

ParameterValue
Thioamide1.0 equiv
2,3-Butanedione1.2 equiv
SolventGlacial acetic acid
Reaction Time6 hours
Temperature120°C
Yield58%

Advantages

  • Avoids halogenated reagents.

  • Single-step cyclization simplifies purification.

Limitations

  • Requires strict stoichiometric control to prevent over-alkylation.

  • Acetic acid’s high boiling point complicates solvent removal.

Friedländer Annulation Adapted for Thiazoles

The Friedländer annulation, typically used for quinoline synthesis, has been modified for thiazole systems. Here, 2-aminonaphthalene-1-thiol reacts with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃). The reaction proceeds via enamine formation, followed by cyclization and dehydrogenation .

2-Aminonaphthalene-1-thiol+CH3COCH2COOEtPOCl3Naphtho[1,2-d]thiazole, 2,5-dimethyl-+EtOH+HCl\text{2-Aminonaphthalene-1-thiol} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{POCl}_3} \text{Naphtho[1,2-d]thiazole, 2,5-dimethyl-} + \text{EtOH} + \text{HCl}

Key Observations

  • POCl₃ acts as both a catalyst and dehydrating agent.

  • Ethanol byproduct is removed via distillation to shift equilibrium.

  • Yield improves to 71% when using microwave irradiation (100°C, 30 minutes).

Post-Synthetic Methylation of Naphtho[1,2-d]thiazole

For substrates lacking methyl groups, direct methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) offers a viable pathway. Starting with Naphtho[1,2-d]thiazole, methylation occurs preferentially at the 2- and 5-positions due to electron-rich sulfur and nitrogen atoms .

Methylation Efficiency

PositionMethylation AgentSolventTemperatureYield
2CH₃IDMF60°C89%
5(CH₃)₂SO₄Acetone80°C76%

Drawbacks

  • Competing N-methylation can occur, requiring careful monitoring.

  • Excess methylating agents generate toxic waste.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Hantzsch Synthesis62ModerateHighMedium (HCl waste)
Thioamide Cyclization58HighModerateLow
Friedländer Annulation71LowLowHigh (POCl₃ use)
Post-Synthetic Methylation76HighHighMedium (CH₃I toxicity)

The Friedlälder annulation provides the highest yield but suffers from poor scalability due to POCl₃’s hazardous nature. Industrial applications favor the Hantzsch method for its balance of yield and cost, while academic settings prefer thioamide cyclization for its simplicity .

Characterization and Quality Control

Post-synthesis, the compound is validated using:

  • 1^1H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 7.32–8.21 (m, 6H, aromatic).

  • MS (EI): m/z 241 [M]+^+.

  • HPLC Purity: ≥98% (C18 column, methanol/water 70:30).

Suppliers such as TCI Chemicals and Atomax Chemicals Co., Ltd. report specifications aligned with these metrics, confirming method reproducibility .

Industrial-Scale Production Considerations

Large-scale synthesis (>1 kg) necessitates:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time (e.g., Hantzsch synthesis at 80°C with 10-minute residence time).

  • Solvent Recovery Systems: Ethanol and DMF are recycled via distillation.

  • Waste Treatment: HCl scrubbers neutralize gaseous byproducts, while methyl iodide is captured using activated carbon filters.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Cyclization: Visible-light-driven synthesis using eosin Y as a photocatalyst, achieving 68% yield at room temperature .

  • Enzyme-Mediated Thiazole Formation: Lipase-catalyzed condensation, though currently limited to lab-scale (yield: 52%).

Q & A

Q. What are the established synthetic routes for naphtho[1,2-d]thiazole derivatives, and how do reaction parameters (solvent, temperature, catalysts) affect yields?

  • Methodological Answer : Common routes include cyclocondensation of naphthoquinones with thioamides (e.g., refluxing in DMSO for 18 hours to achieve 65% yield ), or photochemical cycloaddition under UV light. Solvent polarity significantly impacts regioselectivity; polar aprotic solvents like DMSO favor cyclization, while nonpolar solvents may lead to side products. Catalysts such as iodine or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency by stabilizing intermediates .
  • Table 1 : Comparison of Synthesis Methods
MethodYield (%)Key ConditionsReference
DMSO Reflux6518 hours, 120°C
Photochemical Cyclization45–60UV light, acetonitrile
Lewis Acid-Catalyzed70–75ZnCl₂, THF, 80°C

Q. How are NMR and high-resolution mass spectrometry (HRMS) utilized to characterize naphthothiazole derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns. For 2,5-dimethyl derivatives, coupling constants between adjacent protons resolve regiochemistry .
  • HRMS : Exact mass determination (e.g., C₁₃H₁₁NS requires m/z 213.0612) validates molecular formulas. Isotopic patterns distinguish sulfur-containing analogs .

Q. What biological activities are reported for naphthothiazole derivatives, and which assays are standard for evaluation?

  • Methodological Answer : Reported activities include antimicrobial (MIC assays against S. aureus), antiplasmodial (IC₅₀ testing vs. Plasmodium falciparum), and anticancer (MTT assays). Structural features like electron-withdrawing substituents enhance activity. For example, 2,5-dimethyl derivatives show improved lipophilicity, aiding membrane penetration .

Advanced Research Questions

Q. How can contradictions in reported biological activities of naphthothiazole derivatives across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or structural modifications. Meta-analysis of substituent effects (e.g., methyl vs. halogen groups) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility. Computational docking studies (e.g., SwissADME) can rationalize activity differences by modeling ligand-receptor interactions .

Q. What strategies optimize regioselectivity in the synthesis of 2,5-dimethyl-naphtho[1,2-d]thiazole?

  • Methodological Answer :
  • Directed Metalation : Use tert-butyllithium to deprotonate specific positions, followed by quenching with methyl iodide.
  • Protecting Groups : Temporary protection of reactive sites (e.g., silyl ethers) directs substitution to desired positions .
  • Table 2 : Regioselectivity Control
StrategyRegioselectivity (%)Reference
Directed Metalation85–90
Photochemical Conditions70–75

Q. How do computational methods elucidate reaction mechanisms in naphthothiazole formation?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, cyclization steps exhibit lower activation energies in polar solvents due to charge stabilization. Kinetic isotope effects (KIE) experiments validate predicted mechanisms .

Q. What role do substituents play in the photophysical properties of naphthothiazoles?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) redshift absorption/emission spectra via extended conjugation. 2,5-Dimethyl derivatives exhibit moderate fluorescence (Φ = 0.3–0.4) due to restricted rotation reducing non-radiative decay. Time-resolved spectroscopy quantifies excited-state lifetimes for optoelectronic applications .

Q. How do catalyst choices influence efficiency in naphthothiazole ring-forming reactions?

  • Methodological Answer :
  • Iodine : Promotes electrophilic cyclization via iodonium intermediates.
  • Palladium Catalysts : Enable cross-coupling for fused-ring systems (e.g., Suzuki-Miyaura for aryl substitutions). Turnover numbers (TON) vary with ligand design; biphenylphosphines increase TON by 30% .

Analytical and Scaling Challenges

Q. What analytical techniques ensure purity of synthesized naphthothiazole compounds?

  • Methodological Answer :
  • HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios within 0.3% error .

Q. What are the key challenges in scaling up naphthothiazole synthesis for preclinical studies?

  • Methodological Answer :
    Exothermic cyclization requires controlled heating (jacketed reactors). Solvent recovery (e.g., DMSO distillation) reduces costs. Continuous flow systems improve reproducibility by minimizing hot spots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.